molecular formula C13H11N B075041 9-Methylcarbazole CAS No. 1484-12-4

9-Methylcarbazole

Cat. No.: B075041
CAS No.: 1484-12-4
M. Wt: 181.23 g/mol
InChI Key: SDFLTYHTFPTIGX-UHFFFAOYSA-N
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Description

9-Methylcarbazole is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of carbazole, where a methyl group is attached to the nitrogen atom in the carbazole structure. The molecular formula of this compound is C13H11N, and it has a molecular weight of 181.23 g/mol . This compound is known for its photochemical and thermal stability, making it an important material in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Carbazole derivatives, a group to which 9-Methylcarbazole belongs, have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Carbazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that carbazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that carbazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylcarbazole can be synthesized through several methods. One common method involves the methylation of carbazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the distillation of coal tar, where carbazole is first isolated and then methylated. This process is economically viable due to the availability of carbazole as a by-product in coal tar distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Scientific Research Applications

9-Methylcarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylcarbazole involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating electron transfer reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    Carbazole: The parent compound of 9-Methylcarbazole, lacking the methyl group.

    9-Ethylcarbazole: Similar structure with an ethyl group instead of a methyl group.

    3,6-Dibromo-9-methylcarbazole: A halogenated derivative of this compound.

Uniqueness: this compound is unique due to its specific photochemical and thermal stability, which makes it suitable for applications in optoelectronics and materials science. Its methyl group also influences its reactivity and interaction with other molecules, distinguishing it from other carbazole derivatives .

Properties

IUPAC Name

9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLTYHTFPTIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073945
Record name 9H-Carbazole, 9-methyl-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-12-4
Record name N-Methylcarbazole
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Record name N-Methylcarbazole
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Record name 9-Methylcarbazole
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Record name 9H-Carbazole, 9-methyl-
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Record name 9-methylcarbazole
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Record name N-METHYLCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of carbazole (1.03 g, 6.16 mmol) in DMC (10 mL), DABCO (0.069 g, 0.62 mmol) is added and the resulting solution is heated to 90-95° C. for 24 h. The reaction is cooled to RT, and diluted with EtOAc (40 mL) and H2O (40 mL). The organic layer is separated and washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×40 mL) and H2O (3×40 mL). The organic layer is dried over anhydrous Na2SO4, filtered and concentrated under vacuum to give 9-methylcarbazole (about 1.08 g, 97%) as a beige solid: 1H NMR (CDCl3) δ8.06 (d, 2H), 7.43 (t, 2H), 7.31 (d, 2H), 7.20 (t, 2H), 3.71 (s, 3H); 13C NMR (CDCl3) δ141.0, 125.7, 122.8, 120.3, 118.9, 108.5, 29.0; MS m/z 181 [M+1]+.
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1.03 g
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0.069 g
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40 mL
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40 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

To a vigourously stirred solution of 10 g of carbazole in 50 ml of acetone, 10 ml methyl sulphate was added, followed by dropwise addition of a solution of 10 g NaOH in 7 ml water. After a few minutes the solution was poured into water. N-methyl carbazole was purified by two ethanol recrystallization, extraction with boiling petroleum ether and another ethanol recrystallization (yield 90% m.p.=88° C.).
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10 g
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50 mL
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10 mL
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10 g
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7 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of carbazole (3.34 g, 20 mmol) in DMF (80 mL) at 0° C. was added NaH (0.72 g, 30 mmol). After heating at 80° C. for 1.5 h, iodomethane (3.4 g, 24 mmol) was added dropwise. The resulting mixture was kept at 80° C. overnight. After cooling down to 0° C., the reaction mixture was carefully quenched with water and extracted with ethyl acetate three times. The combined organic phase was washed with water and brine. Then the organic layer was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using petroleum ether and ethyl acetate as eluent (EA:PE=1:5) to afford methylated carbazole 1b (2.78 g) as yellow oil in 77% yield. 1H NMR (400 MHz, CDCl3) δ 8.08 (d, J=8.0 Hz, 2H), 7.46 (t, J=8.0 Hz, 2H), 7.36 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 2H), 3.79 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 140.9, 125.6, 122.7, 120.2, 118.8, 108.4, 28.9.
Quantity
3.34 g
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reactant
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0.72 g
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80 mL
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3.4 g
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Synthesis routes and methods IV

Procedure details

The 9-substituted lower alkyl carbazoles are obtained in almost quantitative yield by the action of a concentrated aqueous solution of sodium or potassium hydroxide upon an acetone solution of carbazole using an appropriate lower alkyl iodide or sulfate. Thus, for example, when an acetone solution of carbazole and methyl sulfate is mixed with an aqueous solution of sodium hydroxide, vigorously shaken and poured into water, an almost quantitative yield of N-methylcarbazole is obtained.
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Synthesis routes and methods V

Procedure details

Perhydro-N-methylcarbazole is catalytically dehydrogenated over a supported Pd or Pt catalyst to provide H2 and N-methylcarbazole (FIG. 6). Sequentially, the N-methyl group is oxidized with air using a copper halide catalyst to yield the N-formyl compound Ill. Because of the very high heat of this oxidative transformation, only an approximately 20% conversion of (II) to (III) should be necessary to provide for the heat of dehydrogenation.
Name
Perhydro-N-methylcarbazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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